An In-depth Technical Guide to the Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis pathway for Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the synthesis of Metoclopramide and its derivatives.[1][2][3] This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.
Synthesis Pathway Overview
The most commonly employed and efficient synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. This reaction is typically carried out using N-chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent, such as N,N-dimethylformamide (DMF).[1][4][5] This method is favored for its high yield and purity of the final product.
The overall reaction can be summarized as follows:
Starting Material: Methyl 4-acetamido-2-methoxybenzoate Reagent: N-chlorosuccinimide (NCS) Solvent: N,N-dimethylformamide (DMF) Product: Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
| Parameter | Value | Reference(s) |
| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | [4][5][6] |
| Chlorinating Agent | N-chlorosuccinimide (NCS) | [4][5][6] |
| Solvent | N,N-dimethylformamide (DMF) | [4][5][6] |
| Reaction Temperature | 40°C followed by 65°C | [4][5][6] |
| Reaction Time | 5 hours at 40°C, 4 hours at 65°C | [4][5][6] |
| Molar Yield | 88.6% - 90.3% | [4][5] |
| Product Purity (HPLC) | ≥ 99.8% | [4][5] |
| Product Appearance | White to light beige crystalline powder | [1][6] |
| Molecular Formula | C11H12ClNO4 | [1][4] |
| Molecular Weight | 257.67 g/mol | [1][4] |
| Melting Point | 153-156°C | [1] |
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate based on established procedures.[4][5][6]
Materials and Equipment:
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1L reaction flask
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Stirring apparatus
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Heating mantle with temperature control
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Cooling bath (ice-salt or other)
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Filtration apparatus (e.g., Buchner funnel)
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Drying oven
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Methyl 4-acetamido-2-methoxybenzoate (50g)
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N-chlorosuccinimide (NCS) (50g)
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N,N-dimethylformamide (DMF) (136g)
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Deionized water (100g)
Procedure:
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Reaction Setup: In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF).
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Dissolution of Starting Material: Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.
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Addition of Chlorinating Agent: To the resulting solution, add 50g of N-chlorosuccinimide (NCS).
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Initial Reaction Phase: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours with continuous stirring.
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Second Reaction Phase: Increase the temperature to 65°C and continue the reaction for an additional 4 hours.
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Crystallization: After the reaction is complete, cool the mixture to 0°C and allow it to crystallize for 8 hours.
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Isolation of Crude Product: Filter the mixture to collect the crude wet product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The DMF mother liquor can be reserved.
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Purification: Add 100g of deionized water to the crude product. Heat the suspension to 50°C and maintain for 4 hours.
-
Final Filtration and Drying: Cool the mixture to 5°C and filter to collect the purified product. Dry the solid to obtain the final white crystalline product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical structures and the workflow of the synthesis process.
Caption: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
